Putreanine sulfate salt

Description

Context within Polyamine Metabolism and Related Amines

Putreanine (B1221944) is intricately linked to the metabolism of polyamines, a class of aliphatic nitrogenous polycations essential for various cellular processes, including cell growth and differentiation. portlandpress.com Polyamines such as spermidine (B129725) and spermine (B22157) are synthesized from the precursor putrescine. nih.govresearchgate.netpsu.edu The catabolism (breakdown) of these polyamines is a crucial aspect of maintaining cellular homeostasis. mdpi.comnih.gov

Putreanine emerges as a product of spermidine catabolism. mdpi.comnih.gov The formation of putreanine involves the oxidative deamination of spermidine. nih.govnih.gov This process can be initiated by serum spermine oxidase, which converts polyamines into their corresponding aldehydes. nih.gov These aldehydes can then be further metabolized. Putreanine can also be formed from N8-(2-carboxyethyl)spermidine through oxidative deamination catalyzed by serum spermine oxidase, followed by the spontaneous elimination of acrolein. nih.gov

The metabolic pathways of polyamines are complex and can vary between different organisms and even cell types. researchgate.net In some instances, the acetylation of polyamines is a key step in their degradation, potentially leading to the formation of putrescine. portlandpress.com However, the formation of putreanine represents a distinct catabolic route.

Historical Perspectives on its Discovery and Initial Characterization

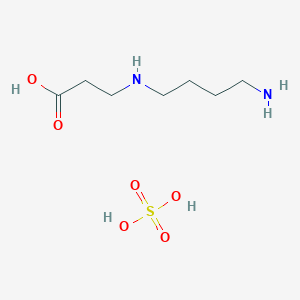

Putreanine, chemically known as N-(4-aminobutyl)-3-aminopropionic acid, was first isolated and characterized from the mammalian central nervous system. jpma.org.pknih.gov Initial studies in the late 1960s identified it as an amino acid uniquely present in the brain. nih.gov These early investigations utilized techniques such as ion-exchange chromatography, paper chromatography, and electrophoresis to isolate and identify the compound. nih.gov Further characterization was achieved through methods like infrared spectroscopy and nuclear magnetic resonance spectroscopy. nih.gov

Subsequent research confirmed its presence in the nervous systems of various mammals, including cattle, dogs, rabbits, and rats. nih.gov While initially thought to be exclusive to the central nervous system, later studies also detected putreanine in other tissues like the rat liver and kidney, albeit as a product of polyamine catabolism. mdpi.com The discovery of putreanine and its connection to spermine and spermidine metabolism opened new avenues for understanding the biochemical pathways of these crucial molecules in mammalian tissues. jpma.org.pk

Significance as a Metabolic Intermediate and End Product

Putreanine is primarily considered a terminal product of spermidine oxidation in the cytoplasm. mdpi.com Unlike its precursor spermidine, which has numerous well-defined roles in cellular function, there is currently no known biological function for putreanine itself. mdpi.com Its accumulation in excretory organs suggests that it may function as a carrier molecule for the disposal of excess nitrogen from the body. mdpi.com

The formation of putreanine is part of a broader catabolic pathway that also produces other end products like GABA (gamma-aminobutyric acid). mdpi.com The study of putreanine formation provides insights into the regulation of polyamine levels within cells. The balance between polyamine synthesis, uptake, and degradation is tightly controlled, and the production of metabolites like putreanine is an integral part of this regulatory network. psu.eduasm.org Research on the enzymatic processes leading to putreanine formation, including the role of amine oxidases, helps to elucidate the complex mechanisms governing polyamine homeostasis. nih.govnih.gov

Detailed Research Findings

The study of putreanine has yielded specific data regarding its formation and the enzymes involved. The table below summarizes key enzymes in the broader polyamine metabolic pathway.

| Enzyme Name | Abbreviation | Function | EC Number |

| Ornithine Decarboxylase | ODC | Catalyzes the conversion of ornithine to putrescine. jpma.org.pk | 4.1.1.17 researchgate.net |

| S-adenosylmethionine Decarboxylase | SAMDC or AdoMetDC | Provides the aminopropyl group for spermidine and spermine synthesis. mdpi.comjpma.org.pk | 4.1.1.50 researchgate.net |

| Spermidine Synthase | SPDS | Synthesizes spermidine from putrescine. researchgate.netmerckmillipore.com | 2.5.1.16 researchgate.netmerckmillipore.com |

| Spermine Synthase | SPMS | Synthesizes spermine from spermidine. researchgate.net | 2.5.1.22 merckmillipore.com |

| Spermine Oxidase | SMOX | Oxidizes spermine and spermidine, initiating their catabolism. mdpi.comnih.gov | Not explicitly stated |

| Polyamine Oxidase | PAO | Involved in the oxidation of acetylated polyamines. portlandpress.com | Not explicitly stated |

| Diamine Oxidase | DAO | Implicated in the oxidative deamination of spermidine. mdpi.comnih.gov | Not explicitly stated |

Properties

Molecular Formula |

C7H18N2O6S |

|---|---|

Molecular Weight |

258.30 g/mol |

IUPAC Name |

3-(4-aminobutylamino)propanoic acid;sulfuric acid |

InChI |

InChI=1S/C7H16N2O2.H2O4S/c8-4-1-2-5-9-6-3-7(10)11;1-5(2,3)4/h9H,1-6,8H2,(H,10,11);(H2,1,2,3,4) |

InChI Key |

VIMJJQNAZIORON-UHFFFAOYSA-N |

Canonical SMILES |

C(CCNCCC(=O)O)CN.OS(=O)(=O)O |

Origin of Product |

United States |

Occurrence and Distribution of Putreanine in Biological Systems

Presence in Mammalian Tissues and Fluids

Putreanine (B1221944), with the chemical name N-(4-aminobutyl)-3-aminopropionic acid, is notably present in the mammalian central nervous system (CNS). nih.gov It was first isolated from the mammalian brain and is considered unique to the CNS in mammals and birds. nih.govbasys2.ca

Research indicates that putreanine concentration is higher in the white matter of the cerebral and cerebellar cortices and the spinal cord compared to the corresponding grey matter. basys2.ca In rats, putreanine begins to appear in the brain approximately two weeks after birth, with its concentration steadily increasing for several months. basys2.ca The concentration of putreanine in the mammalian brain is estimated to be around 50 nanomoles per gram of tissue, a level comparable to that of other amino acids like branched-chain and aromatic amino acids. basys2.cafoodb.ca

Putreanine is a metabolic product of spermidine (B129725). nih.govportlandpress.commdpi.com Its formation is a multi-step process. Initially, polyamines like spermidine are converted into aldehydes in the bloodstream by the enzyme serum spermine (B22157) oxidase. nih.gov These aldehydes are then taken up by organs, such as the liver, where they are further transformed by aldehyde dehydrogenase into the corresponding amino acids, including putreanine. nih.gov This metabolic pathway highlights a cooperative process between different anatomical compartments. nih.gov Beyond the brain and liver, putreanine and its isomer, isoputreanine (B1214519), have also been successfully identified and quantified in cerebrospinal fluid (CSF). nih.govucl.ac.uk

Table 1: Distribution and Concentration of Putreanine in Mammalian Systems

| Biological System | Specific Location | Reported Concentration | Key Findings |

|---|---|---|---|

| Central Nervous System | Brain (general) | Approx. 50 nmol/g | First isolated from mammalian brain; unique to CNS. nih.govbasys2.ca |

| White Matter (Cerebral/Cerebellar Cortices, Spinal Cord) | Higher than grey matter | Preferential accumulation in white matter. basys2.ca | |

| Rat Brain | Appears 2 weeks post-birth, increases for months | Demonstrates developmental regulation. basys2.ca | |

| Body Fluids | Cerebrospinal Fluid (CSF) | Detected and quantifiable | Serves as a potential biomarker. nih.govucl.ac.uk |

| Bloodstream | Intermediate aldehydes present | Precursors formed by serum spermine oxidase. nih.gov |

| Organs | Liver | Site of formation | Aldehyde dehydrogenase converts precursors to putreanine. nih.gov |

Detection in Invertebrate Neural Systems and Associated Metabolites

In the invertebrate kingdom, putreanine has been identified as a key structural component of certain neurotoxins. Specifically, a putreanine moiety is a characteristic feature of acylpolyamine toxins found in the venom of spiders belonging to the Nephilinae subfamily, which includes the genera Nephila and Argiope. nih.govresearchgate.net

These spider venoms contain a variety of polyamine toxins that act as potent blockers of glutamate (B1630785) receptors in the nervous system. nih.gov The structure of these toxins is often complex, consisting of an aromatic head, a linker amino acid, and a polyamine backbone. researchgate.net Putreanine typically forms the tail portion of this backbone. researchgate.net In the toxins of some spider species, the putreanine moiety can even be found in duplicated or triplicated forms, highlighting its importance to the toxin's structure. nih.gov The discovery of putreanine in these neurotoxins is particularly interesting, as it was first identified as an unusual amino acid in the mammalian brain. nih.gov

Table 2: Putreanine in Invertebrate Systems

| Invertebrate Group | Specific Source | Associated Molecule | Role |

|---|

| Spiders (Araneidae) | Venom of Nephilinae subfamily (Nephila, Argiope) | Acylpolyamine neurotoxins | Structural component (tail moiety) of the toxin. nih.govresearchgate.net |

Association with Plant Physiological Processes and Stress Responses

Based on a comprehensive review of the available scientific literature, there is currently no direct evidence to suggest the presence or a defined role of putreanine (N-(4-aminobutyl)-3-aminopropionic acid) in plant physiological processes or stress responses. Extensive research on polyamine metabolism in plants focuses heavily on putreanine's precursor, putrescine, along with spermidine and spermine. nih.govfrontiersin.orgexlibrisgroup.com These polyamines are well-documented for their involvement in plant growth, development, and responses to various environmental stresses. nih.govfrontiersin.orgexlibrisgroup.com However, the metabolic conversion of these common polyamines to putreanine has not been reported in plant systems.

Occurrence in Microbial Metabolism

The presence of putreanine has been noted in the metabolism of certain microorganisms. A study on the metabolic profiles of non-conventional wine yeasts, specifically Lachancea thermotolerans and Metschnikowia pulcherrima, listed "Putreanine or L-carnitinamide" as one of the identified metabolites. ulisboa.pt This suggests that pathways for putreanine synthesis or modification may exist within these yeast species, which are increasingly used in the wine industry. ulisboa.pt

While the broader microbial metabolism of polyamines is well-studied, particularly in gut microbiota and common bacteria like E. coli, the focus has been on the synthesis and degradation of putrescine, spermidine, and spermine. nih.govmdpi.comnih.govfrontiersin.org The collective metabolic activities of the gut microbiome are known to produce significant amounts of putrescine from arginine. nih.gov However, the subsequent conversion of these polyamines to putreanine by these microbial communities has not been explicitly detailed in the reviewed literature. The transport and regulation of polyamines in bacteria and yeast are complex processes, but current knowledge primarily centers on the common polyamines rather than their derivatives like putreanine. nih.govmdpi.com

Table 3: Putreanine in Microbial Systems

| Microbial Group | Specific Organisms | Context | Key Finding |

|---|

| Yeasts | Lachancea thermotolerans, Metschnikowia pulcherrima | Metabolomic profiling during wine fermentation | Putreanine (or L-carnitinamide) was identified as a metabolite. ulisboa.pt |

Biosynthesis and Metabolic Pathways of Putreanine

Enzymatic Pathways from Polyamines and Their Derivatives

The primary pathway for putreanine (B1221944) biosynthesis originates from the polyamine spermidine (B129725). This conversion is a two-step enzymatic cascade that takes place in different cellular compartments, highlighting a "two-compartment reaction sequence". nih.gov The initial oxidative deamination is catalyzed by amine oxidases, followed by the action of aldehyde dehydrogenases.

Role of Amine Oxidases (e.g., Diamine Oxidase, DAO) in Precursor Formation

The first committed step in the formation of putreanine from spermidine is the oxidation of spermidine's primary amino groups, a reaction catalyzed by amine oxidases. researchgate.netnih.gov Diamine oxidase (DAO), also known as amine oxidase, copper-containing, 1 (AOC1), is a key enzyme in this process. wikipedia.org DAO targets the terminal amino groups of spermidine, leading to the formation of an unstable aminoaldehyde. mdpi.com

Specifically, the oxidation of spermidine by DAO can yield 4-aminobutanal (B194337) or 3-aminopropanal, depending on which amino group is oxidized. mdpi.com The formation of the precursor to putreanine involves the oxidation of the aminobutyl moiety of spermidine. This reaction produces N¹-3-propanal-putrescine (also referred to as 4-[(3-aminopropyl)amino]butanal or APBAL) along with hydrogen peroxide and ammonia. researchgate.netmdpi.com While serum spermine (B22157) oxidase can also catalyze a similar reaction, DAO plays a significant role in the oxidative deamination of spermidine that leads to putreanine. nih.gov Inhibition of DAO with agents like aminoguanidine (B1677879) has been shown to block the formation of putreanine from spermidine.

The activity of these amine oxidases is crucial for initiating the catabolic cascade that ultimately yields putreanine.

Table 1: Key Amine Oxidases in Putreanine Precursor Formation

| Enzyme Name | Abbreviation | Substrate | Product (Putreanine Precursor) |

| Diamine Oxidase | DAO | Spermidine | 4-[(3-aminopropyl)amino]butanal (APBAL) |

| Serum Spermine Oxidase | Spermidine | Aminoaldehyde |

Aldehyde Dehydrogenase (ALDH)-Mediated Conversion of Aminoaldehydes to Putreanine

Following the formation of the aminoaldehyde precursor by amine oxidases, the second and final step in putreanine biosynthesis is its oxidation to a carboxylic acid. This reaction is catalyzed by aldehyde dehydrogenase (ALDH) enzymes. researchgate.net The ALDH superfamily consists of NAD(P)+-dependent enzymes that are critical for detoxifying a wide range of endogenous and exogenous aldehydes by oxidizing them to their corresponding carboxylic acids. mdpi.com

The aminoaldehyde generated from spermidine oxidation, 4-[(3-aminopropyl)amino]butanal, is the direct substrate for ALDH in this pathway. The enzyme facilitates the conversion of the aldehyde group to a carboxyl group, resulting in the formation of putreanine (N-(4-aminobutyl)-3-aminopropionic acid). mdpi.com This step is an irreversible reaction that commits the spermidine-derived carbon skeleton to its final catabolic fate as putreanine. Human liver ALDH isozymes have been shown to metabolize gamma-aminobutyraldehyde, a related aminoaldehyde, suggesting their capability to process such substrates.

Table 2: Aldehyde Dehydrogenase in Putreanine Synthesis

| Enzyme Family | Abbreviation | Substrate (Aminoaldehyde) | Product |

| Aldehyde Dehydrogenase | ALDH | 4-[(3-aminopropyl)amino]butanal | Putreanine |

Putreanine as an Intermediate in Polyamine Catabolism

The biosynthesis of putreanine is a key branch of polyamine catabolism, representing a terminal degradation pathway for spermidine. nih.govresearchgate.net Polyamines such as putrescine, spermidine, and spermine are in a constant state of flux within the cell, with their intracellular concentrations tightly regulated through a balance of biosynthesis, catabolism, and transport. weizmann.ac.il

There are two main catabolic pathways for spermidine and spermine. One is the interconversion pathway, which allows for the retro-conversion of spermine back to spermidine, and spermidine back to putrescine. This pathway is crucial for maintaining the homeostatic balance between the different polyamines. The second major catabolic route is the one that leads to the formation of amino acids like putreanine. nih.gov This latter pathway is considered a terminal catabolic sequence because its end products, including putreanine, are typically excreted and not recycled back into the polyamine pool. nih.gov The function of this pathway is thought to be a protective mechanism to clear excess polyamines, particularly those from extracellular or dietary sources. nih.gov

Genetic and Molecular Regulation of Putreanine Biosynthetic Enzymes

The expression of the genes encoding these enzymes is often influenced by cellular conditions and external stimuli. For instance, the expression of amine oxidase genes has been observed to be temporally and spatially regulated during plant development, often correlating with processes like cell division and vascular development. researchgate.net In some cases, the expression of DAO and other polyamine catabolic enzymes is upregulated in response to tissue injury or stress, suggesting a role in cellular response pathways. mdpi.comnih.gov For example, hyperosmotic stress has been shown to stimulate the expression of the DAO gene Aoc1 at both transcriptional and post-transcriptional levels in kidney cells. nih.gov

The regulation of ALDH genes is also complex, with different family members showing tissue-specific expression and induction by various stresses. nih.govmdpi.com For example, the promoter of the ALDH7B4 gene in Arabidopsis is inducible by salt, dehydration, and the plant hormone abscisic acid. mdpi.com This suggests that the capacity to produce putreanine may be modulated by environmental cues and developmental programs that control the expression of specific ALDH genes.

Degradation and Further Metabolic Transformations of Putreanine

Identification of Catabolic Enzymes and Their Mechanisms

The degradation pathway leading to putreanine (B1221944) involves a two-step enzymatic process that primarily occurs in two different anatomical compartments: the circulation and intracellularly. portlandpress.comnih.govnih.gov

The initial and key enzyme in this pathway is serum spermine (B22157) oxidase . This enzyme, present in the blood serum, catalyzes the oxidative deamination of spermidine (B129725). portlandpress.comnih.govnih.gov The reaction converts the primary amino group of the aminopropyl moiety of spermidine into an aldehyde, yielding an unstable intermediate, γ-glutamyl-γ-aminobutyraldehyde.

This aldehyde intermediate is then acted upon by a second enzyme, aldehyde dehydrogenase (ALDH) . This conversion happens intracellularly, primarily in the liver and other organs, after the aldehyde formed in the circulation is taken up by the cells. portlandpress.comnih.govnih.gov Aldehyde dehydrogenase, which can be a specific or non-specific enzyme, oxidizes the aldehyde group to a carboxylic acid, resulting in the formation of putreanine. nih.gov Human liver aldehyde dehydrogenase, in both its cytoplasmic (E1) and mitochondrial (E2) isozymes, has been shown to metabolize γ-aminobutyraldehyde, a related compound, indicating its capability to process such intermediates. nih.gov

It is noteworthy that putreanine itself is generally considered a metabolic end-product and is ultimately excreted in the urine. nih.govmdpi.com Research on the direct catabolism of putreanine by specific enzymes is limited, suggesting it is a terminal metabolite rather than a substrate for further significant breakdown.

| Enzyme | Substrate(s) | Product(s) | Cellular Location |

| Serum Spermine Oxidase | Spermidine, N8-(2-carboxyethyl)spermidine | Aldehyde intermediates | Circulation (Blood Serum) |

| Aldehyde Dehydrogenase | Aldehyde intermediate from spermidine oxidation | Putreanine | Intracellular (e.g., Liver) |

Pathways Leading to Downstream Metabolites

Putreanine is a downstream metabolite of the polyamine catabolic pathway originating from spermidine. The metabolic pathway can be summarized as follows:

Spermidine → Aldehyde Intermediate → Putreanine

This process is part of a broader network of polyamine metabolism. For instance, putreanine can also be formed from N8-(2-carboxyethyl)spermidine through oxidative deamination catalyzed by serum spermine oxidase, followed by the spontaneous elimination of acrolein. portlandpress.comnih.gov

The formation of putreanine is considered a protective mechanism, converting biologically active polyamines into physiologically indifferent compounds that can be readily eliminated from the body. nih.gov

| Precursor Metabolite | Key Enzymes Involved | Downstream Metabolite (Product) |

| Spermidine | Serum Spermine Oxidase, Aldehyde Dehydrogenase | Putreanine |

| Putrescine | (Multiple steps) | Spermidine, Spermine, Putreanine, γ-aminobutyric acid |

| N8-(2-carboxyethyl)spermidine | Serum Spermine Oxidase | Putreanine (via acrolein elimination) |

Potential for Conjugation and Derivatization in Vivo

The in vivo conjugation and derivatization of putreanine itself are not extensively documented in scientific literature, suggesting it is a relatively stable end-product. However, the broader context of polyamine metabolism indicates the potential for such modifications.

Polyamines and their metabolites can undergo various conjugation reactions in vivo. For example, polyamines are known to bind to proteins, such as human serum albumin, primarily through hydrophilic and hydrogen-bonding interactions. nih.gov While specific studies on putreanine-protein conjugates are scarce, its chemical structure suggests the possibility of similar interactions.

In terms of derivatization, the metabolic pathway that produces putreanine also gives rise to a related compound, isoputreanine (B1214519) . nih.govportlandpress.com The formation of isoputreanine occurs through the oxidative deamination of spermidine at its other terminal amino group, leading to the formation of N-(3-aminopropyl)pyrrolidin-2-one, which is then hydrolyzed to isoputreanine. portlandpress.commdpi.com The presence of both putreanine and isoputreanine as urinary metabolites indicates that the enzymatic machinery for modifying the spermidine backbone exists in vivo. nih.gov

Furthermore, the analytical methods used to study polyamines and their metabolites often involve chemical derivatization to enhance detection. researchgate.net While these are typically in vitro techniques, they underscore the chemical reactivity of the functional groups present in these molecules, which could be relevant to potential in vivo transformations.

Biological Functions and Research Implications of Putreanine

Putreanine (B1221944) as a Model Compound for Studying Polyamine Biochemistry and Enzymatic Reactions

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycations essential for numerous cellular functions such as cell growth, differentiation, and gene regulation. nih.govaging-us.com The metabolic pathways of these molecules are tightly controlled through a complex interplay of biosynthetic and catabolic enzymes. nih.gov Putreanine emerges from the catabolism of spermidine, making it a valuable compound for investigating the intricacies of these enzymatic reactions. aging-us.commdpi.com

The formation of putreanine is a multi-step process. Spermidine is first acetylated by spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. aging-us.com The resulting N-acetylspermidine is then oxidized by a polyamine oxidase (PAO), ultimately yielding putreanine. mdpi.com In some pathways, the oxidation of spermidine can also lead to the formation of putreanine via an aldehyde intermediate which is then further oxidized. mdpi.commdpi.com The study of putreanine formation and degradation provides insights into the regulation and kinetics of these key enzymes. For example, in Escherichia coli, a novel putrescine utilization pathway (the Puu pathway) involves the γ-glutamylation of putrescine by glutamate-putrescine ligase (PuuA), a reaction that is crucial for using putrescine as a carbon or nitrogen source. nih.govasm.org This highlights the diverse enzymatic strategies organisms employ to manage polyamine levels.

Furthermore, the study of putreanine and its metabolic pathway helps to understand the broader context of polyamine homeostasis. The interconversion of polyamines is a rapid cycle, and compounds like putreanine are key indicators of the flux through these catabolic routes. wikipedia.org Research into the enzymes that produce putreanine, such as aldehyde dehydrogenases, sheds light on how cells detoxify reactive aldehydes generated during polyamine oxidation. mdpi.com

Role in Cellular Metabolic Homeostasis

Polyamines are critical for maintaining cellular homeostasis, and their levels are meticulously regulated. nih.govmdpi.com They are involved in a wide array of fundamental cellular processes, including DNA and RNA stabilization, gene regulation, protein synthesis, and modulating enzyme activities. nih.govmdpi.comnih.gov Putreanine, as a product of polyamine catabolism, is intrinsically linked to these homeostatic mechanisms.

The balance between polyamine biosynthesis and catabolism is essential for normal cell function. nih.gov Elevated levels of polyamines are often associated with cell proliferation, while their degradation is important for preventing toxicity and recycling nitrogen and carbon. nih.govuniprot.org The production of putreanine is part of this degradative pathway. In E. coli, the γ-glutamylation of putrescine, the initial step leading towards intermediates like γ-glutamylputrescine, is essential to utilize putrescine as a nutrient source and to mitigate its potential toxicity at high concentrations. nih.govuniprot.org This pathway ultimately contributes to the cellular pool of metabolites like succinate. asm.orgresearchgate.net

Interactions with Macromolecules and Covalent Modifications

The cationic nature of polyamines at physiological pH allows them to interact with negatively charged macromolecules like DNA, RNA, and proteins. aging-us.comnih.gov These interactions can be non-covalent, but also covalent, leading to significant post-translational modifications of proteins. nih.govnih.govwikipedia.org

Transglutaminases (TGases) are a family of enzymes that catalyze the formation of covalent bonds between the γ-carboxamide group of a glutamine residue in a protein and the primary amino group of various compounds, including the ε-amino group of a lysine (B10760008) residue or the amino groups of polyamines. researchgate.netscienceopen.com This process, known as post-translational modification, can result in the "cationization" of proteins by attaching polyamines or the cross-linking of proteins. scienceopen.comfrontiersin.org

When putrescine acts as a substrate for TGase, it can be covalently linked to a protein, forming a γ-glutamylputrescine linkage. pnas.org This modification alters the protein's charge and can influence its conformation and interactions with other molecules. researchgate.net The formation of γ-glutamylputrescine is a key reaction in this process and has been observed in various biological systems. pnas.orgbasys2.ca In E. coli, the enzyme γ-glutamylputrescine synthetase (PuuA) catalyzes the ATP-dependent formation of γ-L-glutamylputrescine from L-glutamate and putrescine, which is the first step in a putrescine degradation pathway. nih.govuniprot.orgbasys2.ca

The covalent attachment of polyamines to proteins by TGases has been implicated in various cellular processes, including the stabilization of protein structures and the formation of protein aggregates that are resistant to mechanical stress and proteolysis. scienceopen.com

| Enzyme | Substrates | Product | Organism/System | Function |

| Transglutaminase (TGase) | Protein-bound Glutamine, Putrescine | γ-glutamylputrescine-protein conjugate | General | Post-translational modification, protein cross-linking. researchgate.netscienceopen.com |

| γ-glutamylputrescine synthetase (PuuA) | L-Glutamate, Putrescine, ATP | γ-L-glutamylputrescine | Escherichia coli | First step in putrescine utilization pathway. nih.govuniprot.org |

Contribution to Organismal Responses to Abiotic Stress in Plants

Polyamines are recognized as crucial players in how plants respond to and tolerate various environmental or abiotic stresses, such as drought, salinity, and extreme temperatures. nih.govnih.govdoi.org The accumulation of polyamines is a common metabolic response in plants under stress. nih.govjst.go.jp

While direct research on the specific role of putreanine sulfate (B86663) salt in plant stress is limited, the metabolism of its precursor, putrescine, is extensively studied. Plants subjected to abiotic stress often exhibit increased levels of putrescine. nih.govdoi.org This accumulation is thought to have protective effects, acting as an antioxidant and stabilizing membranes. nih.gov For instance, exogenous application of putrescine has been shown to enhance tolerance to drought and salt stress in various plant species. doi.orgresearchgate.net

The balance between different polyamines, often expressed as the ratio of (spermidine + spermine)/putrescine, is also considered an important indicator of stress tolerance. nih.gov Changes in this ratio under stress conditions suggest a dynamic regulation of polyamine metabolism, where the conversion of putrescine to higher polyamines or its catabolism is modulated to cope with the stress. frontiersin.org The pathways leading to putreanine are part of this catabolic flux, which can also generate signaling molecules like H₂O₂ that are involved in stress response pathways. frontiersin.org Therefore, while not a primary accumulating osmolyte, the metabolic pathway leading to putreanine is an integral part of the plant's complex response to environmental challenges.

| Stress Type | Plant Response involving Polyamines | Reference |

| Drought | Accumulation of polyamines, particularly putrescine, to act as an osmoprotectant and antioxidant. | doi.orgresearchgate.net |

| Salinity | Increased levels of polyamines; the ratio of (spermidine + spermine)/putrescine often increases, indicating enhanced conversion of putrescine. | nih.govdoi.org |

| Temperature Stress | Altered polyamine titers, with responses varying depending on the plant species and the nature of the temperature stress (heat or cold). | nih.govdoi.org |

| Oxidative Stress | Polyamines can enhance the activity of antioxidant enzymes, helping to mitigate cellular damage from reactive oxygen species. | nih.govdoi.org |

Neurochemical Context in Animal Models (excluding human trials)

In the central nervous system (CNS) of animals, polyamines are involved in a variety of functions, and their metabolism is compartmentalized between different cell types. mdpi.comencyclopedia.pub While neurons are the primary site of polyamine synthesis, glial cells, such as astrocytes, are mainly responsible for their uptake, conversion, and release. mdpi.com Putreanine is one of the end-products of polyamine catabolism in the brain. mdpi.comencyclopedia.pub

Studies in animal models have shown that polyamines like spermidine are oxidized, leading to the formation of aminoaldehydes, which are then converted to amino acids such as putreanine. mdpi.com This process is part of the complex interplay between neurons and glial cells. mdpi.com The catabolism of polyamines in the brain also generates other significant molecules, including hydrogen peroxide (H₂O₂) and γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. mdpi.commdpi.com

The by-products of polyamine oxidation, including reactive aldehydes and H₂O₂, can contribute to oxidative stress and have been implicated in neurodegenerative processes in animal models of brain injury. researchgate.net However, the precise role of putreanine itself in these processes is still under investigation. Its presence indicates active polyamine degradation, a process that is finely balanced between providing essential molecules like GABA and potentially generating harmful by-products. mdpi.com Research using animal models is crucial for dissecting these complex pathways and understanding the neurochemical significance of putreanine. nih.gov

| Compound | Location/Process in Animal Brain Models | Associated Functions/Implications |

| Polyamines (general) | Primarily synthesized in neurons; taken up and metabolized by glial cells. mdpi.com | Neuromodulation, ion channel regulation, cell proliferation. mdpi.comencyclopedia.pub |

| Putreanine | An end-product of polyamine catabolism in the brain. mdpi.comencyclopedia.pub | Indicates active polyamine turnover; part of the neuron-glia metabolic crosstalk. mdpi.com |

| γ-aminobutyric acid (GABA) | A product of polyamine degradation pathways. mdpi.commdpi.com | Major inhibitory neurotransmitter. |

| Hydrogen Peroxide (H₂O₂) | A by-product of polyamine oxidation. researchgate.net | Can contribute to oxidative stress and neuronal damage. researchgate.net |

An article on "Putreanine sulfate salt" cannot be generated as requested. Extensive searches for the chemical compound "Putreanine" and its sulfate salt have yielded no specific scientific data or analytical methodologies under this name. The search results consistently refer to "Putrescine," a well-known polyamine, suggesting that "Putreanine" may be a typographical error.

To provide a scientifically accurate and relevant article, clarification on the correct compound name is required. If the intended subject was "Putrescine sulfate," a comprehensive article detailing its analytical methodologies could be generated based on the available scientific literature. Without this clarification, it is not possible to create content that is solely focused on "this compound" as per the provided instructions.

Advanced Analytical Methodologies for Putreanine and Its Metabolites

Method Validation and Sensitivity Considerations in Biological Matrices

The accurate quantification of putreanine (B1221944) sulfate (B86663) salt and its related metabolites, such as putrescine, spermidine (B129725), and spermine (B22157), in biological matrices is contingent upon rigorous analytical method validation. This process ensures that the chosen method is reliable, reproducible, and suitable for its intended purpose, which is crucial for applications ranging from biochemical research to clinical biomarker studies. mdpi.com Validation is performed in accordance with guidelines from regulatory bodies like the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to guarantee the integrity of the generated data. mdpi.commedipol.edu.tr Key parameters assessed during validation include selectivity, linearity, accuracy, precision, limits of detection and quantification, recovery, matrix effects, and stability. mdpi.com

Selectivity and Specificity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as metabolites, endogenous matrix components, or degradation products. mdpi.com In complex biological fluids like serum, plasma, or urine, achieving high selectivity is paramount. Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer excellent specificity through the selection of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. nih.govmdpi.com Chromatographic separation, for instance using a C18 reversed-phase column, further ensures that analytes have distinct retention times, preventing interference from other compounds. mdpi.commedipol.edu.tr

Linearity and Dynamic Range

The linearity of an analytical method establishes the relationship between the instrument's response and the known concentration of the analyte. A calibration curve is generated over a specified concentration range, and a linear relationship is typically confirmed by a correlation coefficient (r²) value close to 1.0. medipol.edu.tr For polyamine analysis, methods have demonstrated excellent linearity with r² values often exceeding 0.99. medipol.edu.trmdpi.com

The dynamic range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), must encompass the expected physiological or pathological concentrations of putreanine and its metabolites in the samples. nih.goveuropa.eu For instance, an online solid-phase extraction (SPE) coupled with LC-MS/MS for various polyamines in serum showed a dynamic range of 1 to 500 ng/mL, which covers typical physiological concentrations. nih.govdaneshyari.com An HPLC method with fluorescence detection for putrescine in serum demonstrated linearity from 0.1 to 250 ng/mL. medipol.edu.tr

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements. Both are assessed at multiple concentration levels (low, medium, and high) and are evaluated on an intra-day (repeatability) and inter-day (intermediate precision) basis. medipol.edu.tr According to FDA and EMA guidelines, the deviation for accuracy and precision values should generally be within ±15%, except at the LLOQ, where a deviation of up to ±20% is acceptable. medipol.edu.tr

Studies on polyamine analysis report intra-day accuracy values for putrescine, spermidine, and spermine ranging from 1.5% to 13.6%, with inter-day accuracy between 4.5% and 12.6%. medipol.edu.tr Precision, often expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%), is similarly maintained within acceptable limits, with intra-day precision values as low as 0.1-1.7% and inter-day precision between 1.6% and 13.8%. medipol.edu.tr

Sensitivity: Limit of Detection (LOD) and Quantification (LLOQ)

The sensitivity of a method is determined by its Limit of Detection (LOD), the lowest amount of an analyte that can be detected, and the Lower Limit of Quantification (LLOQ), the lowest amount that can be quantitatively determined with acceptable precision and accuracy. scielo.br High sensitivity is crucial for detecting low-abundance metabolites.

Advanced analytical techniques have achieved impressive sensitivity for polyamines. An LC-MS/MS method reported LLOQs between 0.1 and 5 ng/mL for several polyamines in serum. nih.govdaneshyari.com An HPLC method with fluorescence detection established an LLOQ of 0.2 ng/mL for putrescine. medipol.edu.trresearchgate.net For tissue samples, quantification limits for putrescine have been reported as low as 0.22 picomoles. scielo.br

Recovery and Matrix Effects

Biological matrices are complex and can interfere with analyte quantification, a phenomenon known as the matrix effect. nih.gov This is particularly relevant in electrospray ionization mass spectrometry, where endogenous substances can cause ion suppression or enhancement. nih.gov To assess these effects, recovery experiments are performed by comparing the analytical response of an analyte spiked into a blank matrix before extraction with the response of a pure standard solution. mdpi.com

Recovery values for polyamines in serum and urine have been reported in the range of 87.8% to 123.6%. mdpi.com To compensate for matrix effects and variations during sample preparation, the use of isotopically labeled internal standards is highly recommended. nih.gov

Stability

The stability of putreanine and its metabolites in biological samples must be evaluated under various storage and handling conditions to ensure that the measured concentration reflects the true in vivo level. Stability studies typically include:

Short-term temperature stability: Assessing degradation at room temperature or refrigerated conditions over several hours. medipol.edu.tr

Long-term stability: Evaluating analyte stability in frozen samples (-20°C or -80°C) over extended periods. researchgate.net

Freeze-thaw stability: Determining if repeated freezing and thawing cycles affect analyte concentration. nih.gov

Studies have shown that polyamine degradation is significantly lower in serum samples stored frozen at -20°C compared to higher temperatures. researchgate.netnih.gov

The following table summarizes validation parameters from various studies on polyamine analysis in biological matrices.

| Analyte(s) | Method | Matrix | Linearity Range | LLOQ | Accuracy (Intra/Inter-day) | Precision (Intra/Inter-day, %RSD) | Recovery (%) |

|---|---|---|---|---|---|---|---|

| Putrescine, Spermidine, Spermine | HPLC-Fluorescence | Serum | 0.1-250 ng/mL (Putrescine) | 0.2 ng/mL (Putrescine) | 6.3-13.6% / 5.7-12.4% (Putrescine) | 0.9-1.7% / 6.2-9.7% (Putrescine) | 89.55% (Putrescine) |

| Multiple Polyamines | SPE-LC/MS/MS | Serum | 1-500 ng/mL | 0.1-5 ng/mL | Not Specified | Not Specified | Not Specified |

| Putrescine, Spermidine, Spermine | LC-MS/MS | Serum | >0.99 (r²) | Not Specified | 86.5–116.2% / 82.0–119.3% | 0.6–21.8% / 0.3–20.2% | 87.8–123.6% |

| Multiple Polyamines | UHPLC-MS/MS | Plasma & Urine | Not Specified | 0.125-31.25 ng/mL | Not Specified | Not Specified | >50% |

| Putrescine, Spermidine, Spermine | HPLC | Biological Fluids & Tissues | 1-50 µM | 0.5 nmol/mL (Fluids) | 2.5-4.2% | 0.5-1.4% | Not Specified |

| Putrescine, Spermidine, Spermine | Capillary Electrophoresis-UV | Serum | 0.993-0.998 (r) | 0.632 mg/L (Putrescine) | Not Specified | <1% | 92-110% |

Chemical Synthesis and Derivatization of Putreanine and Analogues for Research

Laboratory-Scale Synthetic Routes to Putreanine (B1221944) Sulfate (B86663) Salt

While specific laboratory-scale synthetic routes for putreanine sulfate salt are not extensively detailed in readily available literature, the synthesis of the parent compound, putreanine (N-(4-aminobutyl)-N'-(3-aminopropyl)guanidine), can be inferred from established methods for the synthesis of guanidino compounds. A common strategy involves the guanylation of a suitable diamine precursor.

A plausible synthetic pathway would begin with the selective protection of one amino group of a diamine such as spermidine (B129725). The remaining free amino group can then be reacted with a guanylating agent. Various reagents can be employed for this step, including S-methylisothiourea, or more modern reagents like N,N'-di-Boc-N''-triflylguanidine, which offer mild reaction conditions and high yields. Following the guanidination step, the protecting groups are removed to yield putreanine. The final step would involve the formation of the sulfate salt by treating the free base with sulfuric acid.

A key challenge in such syntheses is achieving regioselectivity, ensuring that the guanidino group is introduced at the desired amino function of the asymmetric diamine precursor. This often necessitates a multi-step protection-deprotection strategy.

Chemo-Enzymatic Approaches for Putreanine and Related Compounds

Chemo-enzymatic synthesis offers a powerful and stereoselective alternative to purely chemical methods for producing polyamines and their derivatives. While specific enzymatic routes for the direct synthesis of putreanine are not well-documented, the biosynthesis of its precursor, putrescine, is well understood and can be harnessed. biorxiv.orgresearchgate.net

Two primary pathways for putrescine biosynthesis exist in nature:

From Ornithine: The enzyme ornithine decarboxylase (ODC) directly converts ornithine to putrescine. biorxiv.org

From Arginine: This pathway involves a series of enzymatic steps starting with the conversion of arginine to agmatine by arginine decarboxylase (ADC), followed by further enzymatic transformations to yield putrescine. biorxiv.orgresearchgate.net

A potential chemo-enzymatic strategy for putreanine could involve the enzymatic production of a precursor diamine, which is then chemically guanidinylated. For instance, enzymes could be used to synthesize a specifically functionalized diamine that would then undergo chemical guanidination in a subsequent step. This approach leverages the high selectivity of enzymes to create complex precursors that might be challenging to produce through traditional organic chemistry. The development of novel biocatalysts with the ability to directly guanidinylate polyamines remains an active area of research.

Synthesis of Putreanine-Related Inhibitors and Biochemical Probes

The synthesis of putreanine-related analogues serves as a critical tool for developing inhibitors of enzymes involved in polyamine metabolism and for creating biochemical probes to study their biological roles. nih.govnih.gov The general strategy involves modifying the core putreanine structure to enhance binding to target enzymes or to incorporate reporter groups.

Inhibitors of Polyamine Metabolism:

The design of inhibitors often focuses on creating molecules that mimic the natural substrate but contain functionalities that lead to irreversible binding or competitive inhibition of the target enzyme. nih.gov For enzymes in the polyamine pathway, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), various inhibitors have been developed. While specific inhibitors based on the putreanine scaffold are not extensively reported, the principles of their design would involve:

Altering the polyamine backbone: Introducing conformational constraints or modifying the length of the alkyl chains.

Modifying the terminal groups: Replacing the amino or guanidino groups with other functionalities to alter binding affinity and reactivity.

An example of a successful inhibitor of polyamine biosynthesis is α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC. nih.gov

Biochemical Probes:

To create biochemical probes, the putreanine structure can be derivatized to include:

Fluorescent tags: For visualization of cellular uptake and localization.

Radioisotopes: For tracking the metabolic fate of the molecule.

Photoaffinity labels: To identify binding partners.

These probes are invaluable for studying the transport and interactions of polyamines within biological systems.

Solid-Phase Synthesis Techniques for Polyamine Conjugates Relevant to Putreanine Research

Solid-phase synthesis offers a streamlined and efficient method for the preparation of polyamine conjugates, which is highly relevant to the synthesis of putreanine analogues and related compounds. nih.govmdpi.commdpi.com This technique involves attaching a starting material to a solid support (resin) and then sequentially adding building blocks in a controlled manner. The key advantages include ease of purification, as excess reagents and byproducts can be washed away after each step, and the potential for automation.

In the context of putreanine research, solid-phase synthesis can be employed for:

Synthesis of Putreanine Analogues: By attaching a protected diamine to a resin, the polyamine chain can be elongated, and various functional groups, including the guanidino group, can be introduced at specific positions. mdpi.com

Creation of Polyamine Conjugates: Biologically active molecules, such as peptides or small molecule drugs, can be conjugated to a resin-bound polyamine scaffold. This is particularly useful for developing targeted drug delivery systems or multifunctional probes. mdpi.com

Guanidinylation on Solid Support: The guanidinylation of a resin-bound amine is a key step in the solid-phase synthesis of putreanine and its derivatives. Several reagents are compatible with standard solid-phase peptide synthesis (SPPS) chemistries, such as Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies. nih.govresearchgate.net

Common Guanidinylating Reagents for Solid-Phase Synthesis:

| Reagent | Promoter/Activator | Key Features |

| 1-H-pyrazole-1-carboxamidine | - | Direct guanidinylating agent. nih.gov |

| N,N'-di-Boc-N''-triflylguanidine | - | Highly reactive and efficient. nih.gov |

| N,N'-di-Boc-thiourea | Mukaiyama's reagent, N-iodosuccinimide (NIS), or carbodiimides | Requires activation but is a versatile reagent. nih.govresearchgate.net |

The choice of resin, protecting groups, and reagents is critical for the successful solid-phase synthesis of these complex molecules. mdpi.commdpi.com

Comparative Biochemical Studies Involving Putreanine Metabolism

Interspecies Variations in Putreanine (B1221944) Metabolic Pathways

The formation of putreanine is a multi-step enzymatic process originating from spermidine (B129725). The established pathway, primarily characterized in mammalian systems, involves two key enzymatic reactions. First, a polyamine oxidase or dehydrogenase acts on spermidine to produce an aminoaldehyde intermediate. Subsequently, this intermediate is converted to putreanine by an aldehyde dehydrogenase.

In the central nervous system of mammals, spermidine is oxidized by a diamine oxidase (DAO) to yield N1-3-propanal-putrescine. This intermediate is then further oxidized by an aldehyde dehydrogenase (ALDH) to form putreanine. researchgate.net Studies in rat brain have confirmed that putrescine can be metabolized into several compounds, including putreanine. nih.gov The aldehyde intermediate, γ-aminobutyraldehyde (a tautomer of N1-3-propanal-putrescine), has been identified as a substrate for human and guinea pig liver aldehyde dehydrogenases. mdpi.comnih.gov

While the complete pathway for putreanine biosynthesis has been described in mammals, its existence in other kingdoms of life, such as bacteria and plants, is less clear. However, the requisite enzyme families—polyamine oxidases and aldehyde dehydrogenases—are ubiquitous, suggesting the potential for putreanine synthesis in these organisms.

Bacteria: Bacteria exhibit diverse pathways for polyamine metabolism, which are crucial for nitrogen assimilation and survival. wikipedia.org Some bacteria, like Pseudomonas aeruginosa, can utilize polyamines as their sole source of carbon and nitrogen. nih.gov They possess spermidine dehydrogenases that could initiate the first step of putreanine synthesis. researchgate.netresearchgate.net For instance, the spermidine dehydrogenase from Serratia marcescens oxidizes spermidine to produce 4-aminobutanal (B194337), a potential precursor to putreanine. researchgate.net However, direct evidence for the subsequent conversion of this aldehyde to putreanine in bacteria is currently lacking in the scientific literature.

Plants: Plant polyamine metabolism is complex and plays a role in development and stress responses. nih.govtandfonline.comnih.gov Plants possess a diverse array of polyamine oxidases (PAOs) with different substrate specificities and subcellular localizations. nih.govmdpi.comfrontiersin.org These plant PAOs are broadly classified into two types: those that catalyze terminal catabolism and those involved in back-conversion pathways (e.g., spermine (B22157) to spermidine). nih.govresearchgate.net The terminal catabolism pathway, which could potentially generate the aldehyde precursor for putreanine, is well-documented in plants like maize. nih.gov Additionally, plants have a large family of aldehyde dehydrogenase genes that are involved in various metabolic processes, including stress tolerance. researchgate.net Despite the presence of both enzyme families, the synthesis of putreanine in plants has not been definitively demonstrated.

The following table summarizes the presence of the key enzyme families required for putreanine synthesis across different domains of life.

| Domain/Kingdom | Polyamine Oxidase (PAO) / Spermidine Dehydrogenase (SPDH) | Aldehyde Dehydrogenase (ALDH) | Direct Evidence for Putreanine Synthesis |

| Eukaryota | |||

| Animalia (Mammals) | Present | Present | Yes |

| Plantae | Present (High diversity) | Present (Large gene family) | Not demonstrated |

| Bacteria | Present | Present | Not demonstrated |

| Archaea | Present | Present | Not demonstrated |

Evolutionary Conservation of Putreanine-Related Enzymes

The evolutionary history of the enzymes implicated in putreanine metabolism provides a framework for understanding the potential for this pathway across different species. Both polyamine oxidases and aldehyde dehydrogenases are ancient and conserved enzyme superfamilies.

Polyamine Oxidases (PAOs): Phylogenetic analyses suggest that PAOs likely evolved once in eukaryotes and subsequently diversified. wikipedia.org A comprehensive phylogenetic study indicates a common origin for archaeal and eukaryotic PAOs, as well as a shared ancestry between PAOs and monoamine oxidases. nih.gov Within eukaryotes, four principal lineages of PAOs have been identified, suggesting their emergence before the divergence of the major superphyla. nih.gov

In vertebrates, the PAO family has specialized into two main subfamilies: spermine oxidase (SMO) and acetylpolyamine oxidase (APAO). nih.gov This specialization is thought to have arisen from a gene duplication event that predates the diversification of vertebrates. nih.gov Invertebrate PAOs appear to be more ancestral and exhibit broader substrate specificity compared to their vertebrate counterparts. researchgate.net Plant PAOs show remarkable diversity, with multiple gene duplication and loss events throughout their evolutionary history. nih.gov

Aldehyde Dehydrogenases (ALDHs): The ALDH superfamily is a large and diverse group of enzymes found in all domains of life. nih.gov These enzymes are crucial for detoxifying both endogenous and exogenous aldehydes. The evolutionary relationships within the ALDH superfamily are complex, with numerous families and subfamilies that have evolved to handle a wide variety of aldehyde substrates. For example, phylogenetic studies of betaine aldehyde dehydrogenases have shown that they group into distinct families, such as ALDH9 in animals and ALDH10 in plants, and are not necessarily more closely related to each other than to other ALDH families like γ-aminobutyraldehyde dehydrogenase. researchgate.net The evolution of folate-dependent ALDHs in vertebrates also points to gene duplication events giving rise to distinct cytosolic and mitochondrial forms. nih.gov The conservation of the ALDH fold and catalytic mechanism across vast evolutionary distances underscores their fundamental importance in cellular metabolism.

The table below outlines the key evolutionary features of the enzyme families associated with putreanine metabolism.

| Enzyme Family | Evolutionary Origin and Key Features |

| Polyamine Oxidase (PAO) | - Likely single origin in eukaryotes with subsequent diversification. wikipedia.org - Shared ancestry with archaeal PAOs and monoamine oxidases. nih.gov - Vertebrate SMO and APAO arose from gene duplication. nih.gov - High diversity and multiple gene duplications in plants. nih.gov |

| Aldehyde Dehydrogenase (ALDH) | - Ancient and large enzyme superfamily found in all domains of life. nih.gov - Comprises numerous families with diverse substrate specificities. - Evolution characterized by extensive gene duplication events leading to functional specialization. nih.gov |

Future Directions and Emerging Research Avenues

Elucidation of Undiscovered Metabolic Branches and Physiological Roles

The current understanding of putreanine (B1221944) positions it as a product of polyamine catabolism, but the full extent of its metabolic significance and physiological functions is largely unknown. Future research will be crucial in mapping its complete metabolic network and uncovering its specific biological roles.

Undiscovered Metabolic Branches: Putreanine is understood to be formed from the catabolism of spermidine (B129725). This process involves an initial oxidation step, mediated by an amine oxidase, which converts spermidine into an aminoaldehyde intermediate. This unstable intermediate is then further oxidized by an aldehyde dehydrogenase to form putreanine. nih.gov However, the pathways leading from putreanine are yet to be characterized. Key research questions that need to be addressed include:

Further Degradation: Does putreanine undergo further enzymatic degradation into smaller molecules for excretion or recycling into other metabolic pools?

Conjugation Pathways: Can putreanine be conjugated to other molecules, such as amino acids or fatty acids? In the broader context of polyamine metabolism, conjugation is a known mechanism for modifying their function and facilitating transport. researchgate.net

Interconversion Potential: Is the formation of putreanine a terminal step, or can it be metabolically converted back into other bioactive polyamines or related compounds under specific physiological conditions?

Unknown Physiological Roles: The physiological relevance of putreanine is an area ripe for investigation. While the functions of its precursor, spermidine, in processes like cell growth, autophagy, and aging are well-documented, the specific roles of putreanine are speculative. researchgate.netnih.gov Future studies should explore its potential involvement in:

Cellular Signaling: The generation of putreanine could serve as a metabolic signal indicative of high polyamine turnover or specific stress conditions. Its accumulation or flux might modulate signaling cascades.

Redox Homeostasis: Polyamine catabolism is intrinsically linked to the production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and reactive aldehydes. frontiersin.orgtandfonline.com Research is needed to determine if putreanine itself has pro-oxidant or antioxidant properties, or if its production is primarily a component of the cellular response to oxidative stress.

Neuromodulation: Given the importance of polyamines in the central nervous system, investigating the presence and potential neuromodulatory activity of putreanine in brain tissue is a logical next step.

Development of Advanced In Vitro and In Vivo Research Models

To dissect the subtle roles of putreanine, researchers must move beyond simple cell culture systems to more physiologically relevant models. The development of advanced in vitro and in vivo models will be instrumental in providing contextual insights into putreanine metabolism and function.

Advanced In Vitro Models: Traditional 2D cell cultures have limitations in replicating the complex microenvironment of tissues. The next generation of in vitro models offers significant advantages:

Organoids: Three-dimensional organoids, derived from stem cells, can self-organize into structures that mimic the architecture and cellular diversity of organs like the intestine, liver, or brain. These models can be used to study putreanine metabolism in a tissue-specific context.

Organs-on-a-Chip (OOCs): Microphysiological systems, or OOCs, combine cell culture with microfluidic technology to recreate the functional units of organs. These systems allow for the precise control of the cellular microenvironment and can model multi-organ interactions, which could be vital for understanding the systemic metabolism and effects of putreanine.

Specialized In Vivo Models: While general animal models, such as rats and mice, have been invaluable for polyamine research, more specific models are needed for studying putreanine. nih.govnih.gov

Genetic Knockout/Knock-in Models: The creation of transgenic animal models using CRISPR-Cas9 technology to specifically knock out or overexpress the aldehyde dehydrogenase responsible for putreanine synthesis would be a powerful tool. These models would allow researchers to study the physiological consequences of putreanine deficiency or excess.

Disease-Specific Models: As polyamine metabolism is often dysregulated in diseases like cancer and neurodegenerative disorders, studying putreanine levels and pathways in established animal models of these conditions could reveal its potential role in pathogenesis. hmdb.ca For example, mouse models with chronic activation of polyamine catabolism have been developed to study neuronal injury. mdpi.com

The table below summarizes potential research models for future putreanine studies.

| Model Type | Specific Example | Research Application |

| In Vitro | Human Intestinal Organoids | Studying the role of gut microbiota and diet on putreanine production and its effect on intestinal barrier function. |

| Brain-on-a-Chip | Investigating the synthesis, transport, and neuromodulatory effects of putreanine across the blood-brain barrier. | |

| Co-culture of Osteoblasts and Osteoclasts | Examining the influence of putreanine on bone remodeling and homeostasis, building on existing polyamine research. nih.gov | |

| In Vivo | Aldehyde Dehydrogenase Knockout Mouse | Determining the physiological necessity of putreanine by observing the phenotype of animals unable to synthesize it. |

| T9 Gliosarcoma Rat Model | Assessing the uptake and metabolic fate of radiolabeled putreanine in brain tumors, similar to studies with putrescine. nih.gov |

Application of Systems Biology and Metabolomics to Putreanine Pathways

A comprehensive understanding of putreanine requires a holistic, systems-level approach. The integration of metabolomics with other "omics" technologies will enable the construction of detailed models of the putreanine metabolic network and its interactions with other cellular pathways.

Metabolomics for Discovery: Metabolomics, the large-scale study of small molecules, is the cornerstone of this approach. Advanced analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can be used for:

Identification and Quantification: Accurately measuring the levels of putreanine and related metabolites in various biological samples (cells, tissues, biofluids) under different conditions.

Metabolic Flux Analysis: Using stable isotope tracers to track the flow of atoms through the polyamine catabolic pathway to quantify the rate of putreanine synthesis and turnover.

Biomarker Discovery: Identifying correlations between putreanine levels and specific disease states or physiological responses, similar to how acetylated polyamines are investigated as potential cancer biomarkers. caymanchem.com Public repositories like the Metabolomics Workbench can serve as valuable resources for data comparison and analysis. metabolomicsworkbench.org

Multi-Omics Integration: By combining metabolomic data with genomics, transcriptomics, and proteomics, researchers can build a more complete picture. This integrated approach can:

Identify Regulatory Genes: Correlating changes in putreanine levels with the expression of specific genes can help identify the key enzymes and transcription factors that regulate its metabolism.

Construct Network Models: Computational modeling can be used to create interactive maps of the putreanine pathway, showing its connections to central carbon metabolism, amino acid metabolism, and other relevant networks. pnas.org

Predict Functional Impact: Systems biology models can generate testable hypotheses about the downstream consequences of altering putreanine levels, guiding further experimental research.

Novel Approaches for Modulating Putreanine Metabolism in Research Settings

The ability to precisely control the levels of putreanine is essential for investigating its function. Future research will focus on developing specific tools to manipulate its metabolic pathway for experimental purposes.

Pharmacological Inhibition: The development of specific small-molecule inhibitors is a proven strategy for studying metabolic pathways.

Enzyme-Specific Inhibitors: A key goal is to develop potent and selective inhibitors for the specific aldehyde dehydrogenase that catalyzes the final step in putreanine synthesis. This would allow researchers to block its production and study the resulting effects, analogous to how the polyamine oxidase inhibitor MDL72527 has been used in broader polyamine research. tandfonline.commdpi.com

Polyamine Analogues: Designing and synthesizing structural analogues of putreanine could lead to the discovery of compounds that either mimic or antagonize its biological actions, providing insights into its potential receptors or interacting proteins. nih.gov

Genetic and Molecular Tools: Advances in molecular biology offer precise methods for pathway modulation.

CRISPR/Cas9-mediated Gene Editing: This technology can be used in cell lines and animal models to precisely delete or modify the genes encoding enzymes in the putreanine pathway, providing a "cleaner" method of modulation than pharmacological inhibitors, which can have off-target effects.

RNA Interference (RNAi): Using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to specifically silence the mRNA of key metabolic enzymes offers a transient and inducible way to reduce putreanine synthesis in vitro and in vivo.

Targeted Protein Degradation: Technologies like PROTACs (Proteolysis-Targeting Chimeras) could be developed to specifically target putreanine-metabolizing enzymes for ubiquitin-mediated degradation by the proteasome, offering a novel and highly specific method of pathway inhibition. researchgate.net

The table below outlines potential strategies for modulating putreanine metabolism.

| Approach | Method | Target | Desired Outcome in Research |

| Pharmacological | Small-Molecule Inhibitor | Aldehyde Dehydrogenase (Putreanine-synthesizing) | Block putreanine production to study deficiency phenotypes. |

| Putreanine Analogue | Putative Putreanine Binding Proteins | Identify downstream effectors and signaling pathways. | |

| Genetic | CRISPR/Cas9 Knockout | Gene for a Putreanine Catabolic Enzyme | Increase endogenous putreanine levels to study effects of accumulation. |

| shRNA Knockdown | Amine Oxidase (Spermidine-oxidizing) | Reduce the flux into the putreanine synthesis pathway. |

By pursuing these future directions, the scientific community can move putreanine from a relatively obscure metabolite to a well-characterized component of the complex polyamine network, potentially revealing new insights into cellular physiology and disease.

Q & A

Q. How can gravimetric analysis be applied to determine sulfate content in putreanine sulfate salt?

Gravimetric analysis involves precipitating sulfate ions as barium sulfate () by adding excess barium chloride () to an aqueous solution of the salt. The precipitate is filtered, dried, and weighed. The sulfate content is calculated stoichiometrically using the formula:

Key considerations include ensuring complete precipitation by adding excess , acidifying the solution to prevent carbonate interference, and slow crystallization to minimize impurities .

Q. What spectroscopic methods are suitable for identifying this compound?

Fourier-transform infrared (FTIR) spectroscopy can confirm sulfate groups via characteristic absorption bands (~1100 cm). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C) identifies organic components like putreanine. X-ray diffraction (XRD) verifies crystallinity and salt structure. Always calibrate instruments with reference standards and validate results against known spectra .

Q. How should researchers prepare aqueous solutions of this compound for stability studies?

Dissolve the salt in deionized water at a defined concentration (e.g., 0.1 M). Adjust pH using buffers (e.g., phosphate buffer for neutral conditions) and monitor ionic strength. Store solutions in inert containers (e.g., glass) at controlled temperatures. Periodically test for sulfate content via gravimetry or ion chromatography to detect degradation .

Advanced Research Questions

Q. What experimental strategies ensure the purity of this compound during synthesis?

Recrystallization from hot water or ethanol removes impurities. Monitor purity via melting point analysis, high-performance liquid chromatography (HPLC), or elemental analysis. For trace metal contaminants (e.g., Fe, Zn), use inductively coupled plasma mass spectrometry (ICP-MS) and compare against thresholds in technical specifications .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound?

Cross-validate results using complementary techniques:

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in sulfate content?

Use analysis of variance (ANOVA) to compare sulfate percentages across batches. For significant variability (), apply Tukey’s post-hoc test to identify outlier batches. Report relative standard deviation (RSD) to quantify consistency. If RSD exceeds 5%, optimize synthesis conditions (e.g., stirring rate, reagent purity) .

Q. How should reaction conditions be optimized for synthesizing this compound?

Employ a design of experiments (DOE) approach:

Q. What protocols mitigate interference from counterions in sulfate quantification?

For samples with high chloride or nitrate content, pre-treat with ion-exchange resins or perform sequential precipitation (e.g., remove chloride with before sulfate analysis). Validate recovery rates (>95%) using spiked samples and blank corrections .

Data Analysis and Reporting

Q. How to cross-validate analytical results for sulfate quantification using complementary techniques?

Compare gravimetric results with ion chromatography (IC) or turbidimetric methods. For discrepancies >2%, re-examine calibration curves, sample preparation (e.g., filtration efficiency), and instrument detection limits. Report both methods in supplementary materials with error margins .

Q. What frameworks guide the synthesis of evidence from conflicting studies on this compound properties?

Conduct a systematic review using PRISMA guidelines:

- Categorize studies by methodology (e.g., synthesis route, analytical technique).

- Assess study confidence via risk-of-bias tools (e.g., NIH Quality Assessment Tool).

- Use meta-regression to explore heterogeneity sources (e.g., pH, temperature).

Highlight gaps, such as limited data on thermal stability or solubility in non-aqueous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.